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Compound of Interest

Compound Name:
(S)-4-Boc-6-Amino-

[1,4]oxazepane

Cat. No.: B8188544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of functionalized 1,4-oxazepane derivatives, a heterocyclic scaffold of significant interest in

medicinal chemistry. The following sections outline several key synthetic strategies, complete

with step-by-step procedures, tabulated data for reaction optimization and substrate scope, and

graphical representations of the chemical workflows.

Gold-Catalyzed Intramolecular Cyclization of N-
Propargylic β-Enaminones
This modern approach offers an efficient and mild route to substituted 1,4-oxazepine

derivatives. The reaction proceeds via a 7-exo-dig cyclization, catalyzed by a gold(I) species,

and demonstrates good functional group tolerance.

Experimental Protocol: General Procedure for the Gold-
Catalyzed Synthesis of 1,4-Oxazepine Derivatives

To an oven-dried reaction flask, add the N-propargylic β-enaminone substrate (0.05 mmol,

1.0 equiv).
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Add methanol (5 mL) to the flask.

Under a nitrogen atmosphere, add AuCl (10 mol%) and AgSbF6 (15 mol%) to the reaction

mixture.

Stir the reaction at 28 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-

oxazepine derivative.

Data Presentation: Substrate Scope and Yields for Gold-
Catalyzed Cyclization

Entry R¹ R² R³ Product Yield (%)

1 Ph H Me 2a 81

2 4-MeC₆H₄ H Me 2b 85

3 4-OMeC₆H₄ H Me 2c 88

4 4-FC₆H₄ H Me 2d 75

5 4-ClC₆H₄ H Me 2e 72

6 4-BrC₆H₄ H Me 2f 70

7 4-CNC₆H₄ H Me 2g 65

8 2-Naphthyl H Me 2h 78

9 Ph Me Me 2i 83

10 Ph H Ph 2j 76

Reaction conditions: N-propargylic β-enaminone (0.05 mmol), AuCl (10 mol%), AgSbF6 (15

mol%), methanol (5 mL), 28 °C, under nitrogen atmosphere. Yields are for the isolated product.

Visualization: Gold-Catalyzed 7-Exo-Dig Cyclization
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Caption: Gold-catalyzed synthesis of 1,4-oxazepines.

Intramolecular Reductive Amination
Intramolecular reductive amination of suitable amino-aldehydes or amino-ketones provides a

direct route to saturated 1,4-oxazepane rings. This method is particularly useful for the

synthesis of chiral derivatives when starting from enantiomerically pure precursors. The

reaction is typically carried out in a one-pot fashion, where the intermediate imine or enamine is

formed and then reduced in situ.

Experimental Protocol: General Procedure for
Intramolecular Reductive Amination

Dissolve the amino-ketone or amino-aldehyde precursor (1.0 equiv) in a suitable solvent

such as methanol or dichloromethane.

Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate imine formation.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cyclic

iminium ion intermediate.

Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium

cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), in

portions.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography to yield the desired 1,4-oxazepane

derivative.

Data Presentation: Reductive Amination of Amino-
Ketones to 1,4-Oxazepanes

Entry Substrate
Reducing
Agent

Solvent Time (h) Yield (%)

1

N-(2-oxo-

propyl)-2-

aminoethanol

NaBH₃CN MeOH 12 78

2

N-(3-oxo-

butyl)-2-

aminoethanol

NaBH(OAc)₃ DCM 16 85

3

N-(2-oxo-2-

phenylethyl)-

2-

aminoethanol

NaBH₃CN MeOH 12 72

4

N-(2-

oxopropyl)-1-

aminopropan-

2-ol

NaBH(OAc)₃ DCM 18 81

Visualization: Intramolecular Reductive Amination
Workflow
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Caption: Intramolecular reductive amination workflow.

Ring-Closing Metathesis (RCM)
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Ring-closing metathesis is a powerful and versatile method for the formation of cyclic olefins,

including the 1,4-oxazepane ring system. This reaction typically employs ruthenium-based

catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, and is known for its high functional

group tolerance.[1][2]

Experimental Protocol: General Procedure for Ring-
Closing Metathesis

Dissolve the diene precursor (1.0 equiv) in a degassed solvent, such as dichloromethane or

toluene, in a reaction vessel equipped with a reflux condenser under an inert atmosphere

(e.g., argon or nitrogen).

Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

unsaturated 1,4-oxazepane derivative.

Data Presentation: RCM for the Synthesis of
Unsaturated 1,4-Oxazepanes
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Entry
Diene
Substrate

Catalyst
(mol%)

Solvent Temp (°C) Time (h) Yield (%)

1

N-allyl-N-

(but-3-en-

1-yl)-2-

aminoetha

nol

Grubbs II

(5)
DCM 40 4 88

2

N-allyl-N-

(pent-4-en-

1-yl)-2-

aminoetha

nol

Hoveyda-

Grubbs II

(2)

Toluene 80 6 92

3

N-(but-3-

en-1-yl)-N-

(pent-4-en-

1-yl)-2-

aminoetha

nol

Grubbs II

(5)
DCM 40 5 85

4

N-allyl-N-

(but-3-en-

1-yl)-1-

aminoprop

an-2-ol

Hoveyda-

Grubbs II

(3)

Toluene 80 6 90

Visualization: Ring-Closing Metathesis Catalytic Cycle
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Caption: Catalytic cycle of ring-closing metathesis.
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Synthesis from Amino Acid Precursors
Functionalized 1,4-oxazepane-3,5-diones can be prepared from amino acid precursors. This

route often involves the N-alkylation of an amino acid with a suitable halo-ester followed by

intramolecular cyclization. The use of solid-phase synthesis can facilitate purification and

handling of intermediates.[3]

Experimental Protocol: Solid-Phase Synthesis of 1,4-
Oxazepane-5-carboxylic Acids

Resin Loading: Swell Wang resin in dichloromethane (DCM). Dissolve Fmoc-HSe(TBDMS)-

OH in DCM/DMF and add to the resin along with a coupling agent (e.g., DIC) and a catalyst

(e.g., DMAP). Shake at room temperature for 12 hours.

Fmoc Deprotection: Wash the resin and treat with 20% piperidine in DMF to remove the

Fmoc protecting group.

Sulfonylation: Wash the resin and react with a nitrobenzenesulfonyl chloride in the presence

of a base (e.g., DIEA) in DCM.

Alkylation: Wash the resin and perform N-alkylation with a 2-bromoacetophenone derivative

in the presence of a base (e.g., K₂CO₃) in DMF.

Cleavage and Cyclization: Wash the resin thoroughly and treat with a cleavage cocktail of

trifluoroacetic acid (TFA) in DCM. This simultaneously cleaves the product from the resin and

removes the silyl protecting group, leading to spontaneous cyclization.

Purification: Concentrate the filtrate and purify the crude product by preparative HPLC to

obtain the desired 1,4-oxazepane-5-carboxylic acid derivative.

Data Presentation: Yields for Solid-Phase Synthesis of
1,4-Oxazepane Derivatives
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Entry
R¹ (on
Acetophenone
)

Cleavage/Cycli
zation
Conditions

Diastereomeri
c Ratio

Overall Yield
(%)

1 H TFA/DCM 1:1 45

2 4-NO₂ TFA/DCM 1.2:1 52

3 4-Cl TFA/DCM 1.1:1 48

4 4-Me TFA/Et₃SiH/DCM 1:1.5 42

Visualization: Solid-Phase Synthesis Workflow
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Caption: Solid-phase synthesis of 1,4-oxazepanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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